molecular formula C16H17N5OS B2798953 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1448122-44-8

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2798953
CAS No.: 1448122-44-8
M. Wt: 327.41
InChI Key: ILNLCZSDVBUDEE-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
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Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound characterized by its thiazole and triazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₆H₁₇N₅OS
  • Molecular Weight: 327.4 g/mol

The presence of the thiazole and triazole rings contributes significantly to its biological activity. Thiazoles are known for their diverse pharmacological effects, while triazoles have been extensively studied for their roles in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Compounds with similar thiazole and triazole structures have shown promising results in inhibiting cancer cell proliferation. For example:

  • A derivative exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells.
  • Other derivatives demonstrated IC₅₀ values of 43.4 μM and 27.3 μM against human breast cancer T47D cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazole derivatives are known to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of cyclooxygenase enzymes.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
  • Interaction with Cell Membranes: The lipophilic nature of thiazole derivatives allows them to penetrate cell membranes effectively, leading to cellular uptake and subsequent biological effects.
  • Modulation of Gene Expression: Some studies suggest that these compounds may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antimicrobial Activity: A study evaluated various thiazole derivatives against clinical isolates of bacteria, revealing that certain modifications in the chemical structure enhanced antimicrobial potency .
  • Cancer Cell Line Testing: Research involving a range of cancer cell lines has shown that specific substitutions on the triazole ring can significantly increase cytotoxicity against various cancer types .

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11-5-3-4-6-13(11)16-20-12(2)14(23-16)7-18-15(22)8-21-10-17-9-19-21/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNLCZSDVBUDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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